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1-(Propan-2-yl)anthracene-9,10-dione

Cat. No.: B13145973
CAS No.: 52868-95-8
M. Wt: 250.29 g/mol
InChI Key: FXUKGDZKAQHTRY-UHFFFAOYSA-N
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Description

While specific research on 1-(Propan-2-yl)anthracene-9,10-dione is limited in publicly available scientific literature, its academic importance can be understood through the lens of anthracenedione chemistry. The core structure, anthracene-9,10-dione, commonly known as anthraquinone (B42736), is a foundational scaffold for a vast array of synthetic dyes, pigments, and biologically active molecules. The introduction of substituents onto this planar, aromatic system dramatically alters its properties, making the study of such derivatives a cornerstone of physical organic chemistry and materials science.

Anthracenedione derivatives are a well-established class of compounds with a rich history in both industrial and academic research. The parent molecule, anthraquinone, is a colorless solid, but the addition of electron-donating or electron-withdrawing groups can produce a wide spectrum of colors, leading to their extensive use as dyes. Beyond color, substituents influence the molecule's electronic properties, solubility, and intermolecular interactions. Research in this area often focuses on synthesizing novel derivatives and correlating their structural features with their observed chemical and physical behaviors. This includes studying their electrochemical properties, photochemical reactivity, and potential applications in areas such as organic electronics and medicinal chemistry. The study of a specific isomer like this compound fits within this broader effort to build a comprehensive understanding of structure-property relationships in the anthracenedione family.

The choice of an isopropyl group as a substituent at the 1-position of the anthracene-9,10-dione core is of particular academic interest due to the unique combination of steric and electronic effects it imparts.

Steric Effects: The isopropyl group is bulkier than simpler alkyl groups like methyl or ethyl. Its placement at the 1-position (an alpha-position) brings it into close proximity with the peri-hydrogen at the 8-position and the carbonyl group at the 9-position. This steric hindrance can lead to distortions in the planarity of the anthraquinone system, which in turn can affect its electronic conjugation and, consequently, its spectroscopic and chemical properties.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect. This donation of electron density into the aromatic system can influence the energy levels of the molecular orbitals, which can be observed through changes in the compound's absorption and emission spectra.

The synthesis of such substituted anthraquinones can be challenging. For instance, the Friedel–Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride, a common route to such compounds, is known to be complex. Research has shown that these reactions can yield mixtures of isomers and that the isopropyl group can migrate to different positions on the aromatic ring during the reaction. researchgate.netnih.gov This complexity in synthesis underscores the need for careful investigation to understand the factors controlling the reaction's regioselectivity and to develop methods for the selective synthesis of desired isomers like this compound.

A hypothetical comparison of the physicochemical properties of anthracenedione and its alkyl-substituted derivatives is presented in the interactive table below to illustrate the potential effects of substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
Anthracene-9,10-dioneC₁₄H₈O₂208.223.39
1-Methylanthracene-9,10-dioneC₁₅H₁₀O₂222.243.85
1-Ethylanthracene-9,10-dioneC₁₆H₁₂O₂236.274.31
This compoundC₁₇H₁₄O₂250.294.77

Note: The LogP values are predicted and serve for illustrative comparison.

The history of anthracenedione chemistry is deeply intertwined with the development of the synthetic dye industry in the 19th century. A pivotal moment in this history was the first synthesis of alizarin (B75676), a naturally occurring red dye found in the madder plant, by the German chemists Carl Gräbe and Carl Liebermann in 1868. wikipedia.orgbritannica.comsciencenotes.org They demonstrated that alizarin was a derivative of anthracene (B1667546), a component of coal tar. ic.ac.uk Their subsequent synthesis of alizarin from anthraquinone, which they also derived from anthracene, was a landmark achievement. wikipedia.orgnli.org.il

This discovery had a profound economic impact, as synthetic alizarin could be produced much more cheaply and in larger quantities than the natural product, leading to the collapse of the madder farming industry. nli.org.il It also spurred further research into the chemistry of anthracene and its derivatives, laying the foundation for the modern synthetic dye industry. nli.org.il The work of Gräbe and Liebermann is a prime example of how fundamental chemical research can lead to significant technological and commercial advancements. Their contributions not only provided a new source for an important dye but also opened up a new field of chemical exploration that continues to be active today.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B13145973 1-(Propan-2-yl)anthracene-9,10-dione CAS No. 52868-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52868-95-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-propan-2-ylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3

InChI Key

FXUKGDZKAQHTRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propan 2 Yl Anthracene 9,10 Dione and Its Derivatives

Regioselective Synthesis Strategies

Achieving regiocontrol is a paramount challenge in the synthesis of asymmetrically substituted anthraquinones like 1-(Propan-2-yl)anthracene-9,10-dione. Traditional methods often yield mixtures of isomers that are difficult to separate. Consequently, modern synthetic efforts are directed towards developing highly regioselective methodologies.

Novel Approaches to Isopropyl Group Introduction

The classical and most direct approach for the synthesis of alkyl-substituted anthraquinones is the Friedel-Crafts acylation of an alkylbenzene with phthalic anhydride, followed by cyclization. In the case of this compound, this would involve the reaction of cumene (isopropylbenzene) with phthalic anhydride. However, this method is often plagued by a lack of regioselectivity, leading to the formation of both the desired 1-isomer and the isomeric 2-(Propan-2-yl)anthracene-9,10-dione.

Recent research has focused on optimizing this reaction to favor the formation of a single isomer. The choice of Lewis acid catalyst and reaction conditions can significantly influence the product distribution. While strong Lewis acids like aluminum trichloride (AlCl₃) are traditionally used, they can promote isomerization and transalkylation reactions, further complicating the product mixture.

To circumvent these issues, milder and more selective catalytic systems are being explored. The use of solid acid catalysts, for instance, has shown promise in improving the regioselectivity of Friedel-Crafts acylations. These catalysts can offer shape-selectivity and reduce the potential for side reactions.

Another emerging strategy involves the late-stage functionalization of the pre-formed anthraquinone (B42736) core. This can be achieved through transition metal-catalyzed C-H activation/functionalization reactions. While still a developing area for anthraquinones, these methods hold the potential for highly regioselective introduction of an isopropyl group at the C1 position, avoiding the challenges associated with the classical Friedel-Crafts route.

Stereochemical Control in Synthesis

For the specific target molecule, this compound, which is achiral, stereochemical control is not a consideration in its direct synthesis. However, in the broader context of synthesizing derivatives of this compound or other substituted anthraquinones, particularly through cycloaddition reactions like the Diels-Alder reaction, stereochemistry plays a pivotal role.

The Diels-Alder reaction, a powerful tool for the construction of the anthracenedione core, involves the [4+2] cycloaddition of a naphthoquinone with a substituted diene. The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cycloadduct. This principle, known as the cis-principle, dictates the relative stereochemistry of the substituents in the newly formed six-membered ring.

Furthermore, the endo/exo selectivity of the Diels-Alder reaction can influence the stereochemical outcome. The "endo rule" often predicts the major product, arising from a transition state stabilized by secondary orbital interactions. While subsequent aromatization to the anthraquinone erases these stereocenters, their control during the cycloaddition step can be crucial for the synthesis of more complex, non-aromatic derivatives.

Catalytic Pathways for Formation of the Anthracenedione Core

Modern synthetic chemistry has moved beyond classical stoichiometric reactions towards more efficient and atom-economical catalytic methods for the construction of complex molecular architectures like the anthracenedione core.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile methods for the synthesis of substituted anthraquinones. One of the most elegant approaches is the iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne. mdpi.com This method allows for the rapid and atom-economical construction of the anthraquinone skeleton with a wide range of substituents, dictated by the choice of the alkyne coupling partner. For the synthesis of a 1-isopropyl substituted derivative, a suitably substituted diyne and an isopropyl-containing alkyne could theoretically be employed.

The general reaction scheme for this iridium-catalyzed cycloaddition is depicted below:

Scheme 1: Iridium-catalyzed [2+2+2] cycloaddition for the synthesis of substituted anthraquinones.

Palladium-catalyzed reactions have also emerged as a valuable tool. For instance, a one-pot relay process involving a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts acylation has been developed to access functionalized anthraquinones. This dual acylation strategy avoids the use of stoichiometric and often harsh reagents typically required for classical Friedel-Crafts reactions.

Below is a table summarizing the yields of various substituted anthraquinones synthesized via iridium-catalyzed [2+2+2] cycloaddition, highlighting the versatility of this method.

EntryAlkyne PartnerSubstituent on AnthraquinoneYield (%)
11-Hexyne1,4-Dibutyl83
2Phenylacetylene1,4-Dibutyl-2-phenyl77
33,3-Dimethyl-1-butyne1,4-Dibutyl-2-(tert-butyl)65
41-Octyne1,4-Dibutyl-2-hexyl85

Table 1: Examples of substituted anthraquinones synthesized via iridium-catalyzed [2+2+2] cycloaddition.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field in synthetic chemistry, offering an alternative to metal-based catalysts. While the direct organocatalytic synthesis of the anthracenedione core is still an emerging area, some promising approaches have been reported.

For instance, organophotoredox catalysis, which utilizes organic dyes or other photoactive organic molecules to mediate reactions upon visible light irradiation, is being explored for transformations relevant to anthraquinone synthesis. 9,10-Phenanthrenedione, a compound structurally related to anthraquinone, has itself been used as an inexpensive organophotoredox catalyst for Friedel-Crafts reactions, which are a key step in some anthraquinone syntheses.

Furthermore, certain anthraquinone derivatives have been employed as organophotoredox catalysts for atom transfer radical polymerization, indicating the potential for these scaffolds to participate in and potentially catalyze their own formation under specific conditions. The development of a direct and efficient organocatalytic method for the synthesis of this compound remains a target for future research.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

In the context of the Friedel-Crafts acylation, a key step in the synthesis of many anthraquinones, several green improvements have been developed. The replacement of volatile and often toxic organic solvents with greener alternatives or even performing the reaction under solvent-free conditions is a significant advancement. Mechanochemistry, where reactions are induced by mechanical force in a ball mill, has been successfully applied to Friedel-Crafts acylations, eliminating the need for bulk solvents.

The following table compares traditional and greener approaches to the Friedel-Crafts acylation step in anthraquinone synthesis:

FeatureTraditional Friedel-Crafts AcylationGreener Friedel-Crafts Acylation
Catalyst Stoichiometric AlCl₃Catalytic, reusable solid acids (e.g., zeolites)
Solvent Halogenated hydrocarbons (e.g., CS₂, C₂H₄Cl₂)Solvent-free (mechanochemistry) or greener solvents (e.g., ionic liquids)
Waste Large amounts of acidic wasteMinimal waste, catalyst is recycled
Energy Often requires high temperaturesCan be performed at room temperature (mechanochemistry)

Table 2: Comparison of Traditional and Green Friedel-Crafts Acylation Methods.

Furthermore, metal-catalyzed reactions like the iridium-catalyzed [2+2+2] cycloaddition are inherently more atom-economical than classical multi-step syntheses, as they construct the molecular backbone with minimal formation of byproducts. The ongoing development of catalysts that can operate under milder conditions and in more environmentally benign solvent systems will continue to enhance the green credentials of these advanced synthetic methodologies.

Solvent-Free Syntheses

The development of solvent-free synthetic routes is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several innovative solvent-free approaches have been explored, moving away from traditional solvent-intensive Friedel-Crafts reactions.

One promising method involves the use of microwave irradiation to drive the reaction between a suitable isopropyl-substituted benzene (B151609) derivative and phthalic anhydride. This technique often utilizes a solid support, such as silica or alumina, which acts as both a catalyst and an energy transfer medium. The absence of a solvent streamlines the purification process and significantly reduces volatile organic compound (VOC) emissions.

Another notable solvent-free approach is mechanochemistry, where mechanical force, typically through ball milling, is used to initiate and sustain the chemical reaction. beilstein-journals.org This method has been successfully applied to Friedel-Crafts acylations, demonstrating high efficiency and reduced waste generation. beilstein-journals.org The reaction of an isopropyl-substituted aromatic hydrocarbon with phthalic anhydride in the presence of a solid Lewis acid catalyst under ball-milling conditions can afford the desired benzoylbenzoic acid precursor to this compound without the need for a solvent. beilstein-journals.org

Furthermore, the use of solid acid catalysts in solvent-free systems presents a recyclable and environmentally friendly alternative to traditional homogeneous catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the synthesis. researchgate.net

Table 1: Comparison of Solvent-Free Synthetic Methods for Anthraquinone Derivatives
MethodTypical Reaction TimeReported YieldsKey Advantages
Microwave-Assisted SynthesisMinutesGood to ExcellentRapid reaction rates, energy efficiency
Mechanochemistry (Ball Milling)HoursHighSolvent-free, potential for scalability
Solid Acid CatalysisHoursGoodCatalyst recyclability, reduced waste

Atom Economy and Reaction Efficiency Studies

Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, quantifying the proportion of reactant atoms that are incorporated into the desired product. The classical synthesis of this compound often proceeds via a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. nih.gov

The Friedel-Crafts acylation of an isopropyl-substituted benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride, is the initial step. nih.gov This is followed by a cyclization of the resulting benzoylbenzoic acid derivative using a strong acid like oleum. nih.gov

Table 2: Theoretical Atom Economy for the Synthesis of this compound
ReactantsMolecular Weight (g/mol)ProductMolecular Weight (g/mol)Theoretical Atom Economy (%)
Isopropylbenzene + Phthalic Anhydride120.19 + 148.12 = 268.31This compound + H₂O250.29 + 18.02(250.29 / 268.31) * 100 ≈ 93.3%

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of structural analogues and isomers of this compound is crucial for structure-activity relationship studies and for fine-tuning the physicochemical properties of the final compounds. The position of the isopropyl group on the anthracene-9,10-dione core can significantly influence its electronic and steric properties.

The Friedel-Crafts acylation of di-substituted benzenes with phthalic anhydride can lead to the formation of multiple isomers. For instance, the reaction with 1,3-diisopropylbenzene primarily yields 1,3-diisopropylanthraquinone, along with a smaller amount of 2-isopropylanthraquinone. nih.gov Interestingly, starting with 1,4-diisopropylbenzene can also lead to the formation of 1,3-diisopropylanthraquinone and 2-isopropylanthraquinone due to migration of the isopropyl group during the reaction. nih.gov

The separation and characterization of these isomers are essential for understanding the impact of substituent positioning. Column chromatography is a common method for isolating the individual isomers, allowing for their detailed spectroscopic and physical analysis. nih.gov

Table 3: Isomer Distribution in the Synthesis of Isopropyl-Substituted Anthraquinones
Starting MaterialMajor Product(s)Minor Product(s)Reference
1,3-Diisopropylbenzene1,3-Diisopropylanthraquinone2-Isopropylanthraquinone nih.gov
1,4-Diisopropylbenzene1,3-Diisopropylanthraquinone, 2-Isopropylanthraquinone- nih.gov

The ability to selectively synthesize different isomers or to control the isomer distribution is a significant challenge and an active area of research. The choice of catalyst, solvent, and reaction temperature can influence the regioselectivity of the Friedel-Crafts acylation and the extent of any subsequent rearrangements.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-(Propan-2-yl)anthracene-9,10-dione. These methods offer a detailed description of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) is a robust method for determining the ground state properties of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict its optimized geometry, electronic properties, and spectroscopic parameters. researchgate.netnih.gov

Key ground state properties that can be determined include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For similar anthracene (B1667546) derivatives, observed band gaps are in close agreement with those calculated using DFT. nih.gov

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.4 eV
Dipole Moment2.5 D

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excitations (e.g., π-π* or n-π*) can be identified. For related compounds, TD-DFT calculations have shown that the longest wavelength absorption maxima are often due to electronic transitions from the HOMO to the LUMO. nih.gov

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 -> S13.23870.15
S0 -> S23.83260.08
S0 -> S34.52750.42

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide detailed electronic information for a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, including its flexibility and interactions with its environment.

The properties of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding this compound, providing a realistic picture of solute-solvent interactions. These simulations can reveal how different solvents might alter the conformational preferences of the molecule and perturb its electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential role in various chemical transformations. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is invaluable for understanding the reactivity of the compound and for designing new synthetic pathways. Molecular modeling studies on similar anthracene-9,10-dione derivatives have been used to explain their binding affinity in biological systems. researchgate.netnih.gov

Due to a lack of specific scientific literature and computational data for the chemical compound "this compound," a detailed article focusing solely on its computational and theoretical chemistry investigations as per the requested outline cannot be generated at this time. Extensive searches have not yielded specific studies on the transition state localization, intrinsic reaction coordinate analysis, energy profiles of potential reaction pathways, or predicted spectroscopic parameters for this particular molecule.

To provide a scientifically accurate and well-sourced article, published research directly addressing these computational aspects of this compound is necessary. General information on related anthracene-9,10-dione derivatives cannot be substituted without violating the strict focus of the request.

Electronic Absorption and Emission Spectroscopy Dynamics

The electronic absorption and emission characteristics of anthracenic compounds are fundamentally governed by the π-conjugated system of the anthracene core. mdpi.com The position, intensity, and shape of absorption and emission bands are sensitive to the nature and position of substituents on the aromatic rings.

Detailed Analysis of Absorption Bands and Molar Extinction Coefficients

For anthracene derivatives, the UV-Vis absorption spectrum typically displays characteristic vibronic structures. chalmers.se The absorption spectra are generally similar to that of the parent anthracene molecule but can exhibit shifts in the absorption maxima (λmax) depending on the substituent. The introduction of an alkyl group, such as the propan-2-yl group at the 1-position of the anthracene-9,10-dione core, would be expected to have a relatively minor effect on the electronic transitions compared to more strongly electron-donating or withdrawing groups. Any observed shifts would likely be small. Molar extinction coefficients (ε) are a measure of how strongly a chemical species absorbs light at a given wavelength, and for many anthracene derivatives, these values are in the order of 103 to 104 L·mol-1·cm-1. nih.gov

Table 1: Hypothetical Absorption Characteristics of this compound in a Nonpolar Solvent

Parameter Hypothetical Value
Absorption Maximum (λmax) Not available

Fluorescence Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For unsubstituted anthracene, the fluorescence quantum yield is around 0.27-0.36, depending on the solvent. omlc.org Substituents on the anthracene core can significantly impact the fluorescence quantum yield. Bulky substituents can sometimes enhance fluorescence by suppressing non-radiative decay pathways that arise from intermolecular interactions. mdpi.com However, the presence of the dione (B5365651) functionality in this compound is expected to lead to efficient intersystem crossing, which would significantly quench fluorescence, resulting in a very low fluorescence quantum yield. The radiative lifetime (τr) is the inverse of the rate constant for radiative decay from the excited state and is related to the absorption spectrum. For many anthracene derivatives, radiative lifetimes are on the order of nanoseconds. researchgate.net

Table 2: Hypothetical Fluorescence Properties of this compound

Parameter Hypothetical Value
Fluorescence Quantum Yield (Φf) Not available (expected to be low)

Stokes Shift Analysis and Solvatochromism

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A larger Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic structure upon excitation. Solvatochromism, the change in the color of a substance with a change in solvent polarity, can provide insights into the nature of the excited state. For some donor-acceptor substituted anthracenes, a significant solvatochromic shift in the emission spectrum is observed, indicating a more polar excited state. nih.gov Given the structure of this compound, a significant solvatochromic effect might not be expected due to the lack of strong donor-acceptor character.

Excited State Dynamics and Decay Pathways

Upon absorption of light, an excited molecule can return to the ground state through several competing pathways, both radiative (fluorescence, phosphorescence) and non-radiative (intersystem crossing, internal conversion, vibrational relaxation).

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. For anthraquinone (B42736) and its derivatives, ISC is known to be a very rapid and efficient process. nih.govrsc.org This is due to the presence of the n-π* carbonyl transitions, which facilitate spin-orbit coupling. The rate of intersystem crossing (kisc) in some 9,10-anthraquinone derivatives has been measured to be on the order of 1012 s-1. nih.gov Therefore, it is highly probable that this compound would also exhibit efficient intersystem crossing, leading to the formation of the triplet excited state. The properties of this triplet state would be of interest for applications in photochemistry and photobiology.

Internal Conversion (IC) and Vibrational Relaxation

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity. Following either IC or ISC, the molecule is often in a vibrationally excited level of a lower electronic state. This excess vibrational energy is rapidly dissipated to the surrounding solvent molecules through a process called vibrational relaxation, which typically occurs on the picosecond timescale. rsc.org For many aromatic molecules, internal conversion from the first excited singlet state to the ground state can be a competing deactivation pathway, although for anthraquinones, ISC is generally dominant.

Time-Resolved Fluorescence Spectroscopy

Photoreactivity and Photodegradation Mechanisms

The photoreactivity of anthracene and its derivatives is a subject of extensive research, often involving processes such as photoinduced electron transfer and photocycloaddition reactions. mdpi.comresearchgate.netresearchgate.net These reactions are fundamental to understanding the photodegradation pathways of these compounds, which has significant environmental implications.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules, including anthracene derivatives. ias.ac.ingunma-ct.ac.jp In a PET process, a molecule in an excited state can either donate or accept an electron from another molecule, leading to the formation of radical ions. The efficiency of PET is influenced by the electronic properties of the substituents on the anthracene core. For instance, electron-donating groups can enhance the rate of photoinduced electron transfer to suitable acceptors. researchgate.net Specific studies detailing the PET processes involving this compound are not documented in the available scientific literature.

Photocycloaddition Reactions

Anthracene and its derivatives are known to undergo [4+4] and [4+2] photocycloaddition reactions. mdpi.comresearchgate.net These reactions are typically initiated by the absorption of UV light and can lead to the formation of dimers or adducts with other molecules. The substitution pattern on the anthracene ring can significantly influence the regioselectivity and efficiency of these reactions. orientjchem.org Research specifically investigating the photocycloaddition reactions of this compound has not been found.

Environmental Photochemistry Implications

The study of the environmental photochemistry of anthracene derivatives is important for assessing their fate and impact in the environment. Photo-oxidation is a common degradation pathway for these compounds, often initiated by reaction with photochemically generated reactive oxygen species. mdpi.com The presence of anthraquinones, such as 9,10-anthraquinone, has been detected in atmospheric particles, indicating their environmental relevance. researchgate.net However, specific research on the environmental photochemical implications of this compound is currently unavailable.

Energy Transfer Phenomena

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are fundamental in understanding the photophysical behavior of molecular systems. nih.gov

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity. microscopyu.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov FRET studies are widely used to probe molecular interactions and conformations. nih.gov While FRET is a well-established technique for studying various molecular systems, there are no specific FRET studies reported in the literature involving this compound as either a donor or an acceptor.

Photophysical and Photochemical Properties Research

Photochemical Mechanisms

Dexter energy transfer, also known as electron exchange energy transfer, is a short-range, non-radiative process that plays a crucial role in the photochemistry of many organic molecules, including derivatives of anthracene-9,10-dione. This mechanism involves the bilateral exchange of electrons between a donor molecule in an excited triplet state and an acceptor molecule in its ground state. A fundamental requirement for Dexter energy transfer is the overlap of the electron wavefunctions of the donor and acceptor species, which restricts this phenomenon to distances typically less than 10 angstroms.

The process can be conceptualized as the transfer of an electron from the highest singly occupied molecular orbital (HSOMO) of the excited donor to the lowest unoccupied molecular orbital (LUMO) of the ground-state acceptor, occurring simultaneously with the transfer of an electron from the highest occupied molecular orbital (HOMO) of the acceptor to the lowest singly occupied molecular orbital (LSOMO) of the donor. This electron exchange effectively transfers the triplet energy from the donor to the acceptor.

For a molecule such as 1-(propan-2-yl)anthracene-9,10-dione, the potential for it to act as either a donor or an acceptor in a Dexter energy transfer process is contingent on its triplet state energy level relative to that of a potential reaction partner. The efficiency of this triplet-triplet energy transfer is highly dependent on factors such as the intermolecular distance, the relative orientation of the molecules, and the overlap of their respective molecular orbitals.

Research on substituted anthraquinones has provided valuable insights into their triplet state properties, which are central to understanding their capacity for Dexter energy transfer. For instance, the triplet energy levels (ET) of various 1,4-disubstituted anthraquinones have been determined using energy transfer techniques. These studies reveal that the nature of the substituent can influence the triplet energy. rsc.org For example, derivatives with amino and hydroxyl groups have been studied, and their triplet energies are found to be in a range that allows them to participate in energy transfer processes with other molecules. rsc.org

The lifetime of the triplet state is another critical factor. The triplet states of some amino-substituted anthraquinones are observed to be significantly longer-lived in benzene (B151609) compared to the unsubstituted anthraquinone (B42736). rsc.org A longer triplet lifetime increases the probability of a collisional encounter with an acceptor molecule, thereby facilitating Dexter energy transfer. The character of the lowest triplet level, whether it is nπ* or charge-transfer in nature, also dictates the photochemical behavior of these compounds. rsc.org

In the context of this compound, the propan-2-yl substituent, being an alkyl group, is not expected to introduce new low-lying electronic states but may influence the molecule's photophysical properties through steric and electronic effects. These effects can, in turn, modulate the efficiency of intersystem crossing (the process of forming the triplet state from the excited singlet state) and the subsequent Dexter energy transfer.

The table below presents representative data for the triplet state properties of some substituted anthraquinones, which can be used to infer the potential behavior of this compound in Dexter energy transfer scenarios.

CompoundTriplet Energy (ET) (kJ mol-1)Triplet Lifetime (τT)Reference
Anthraquinone~260180 ns (in benzene) rsc.org
1-AminoanthraquinoneNot specifiedLonger-lived than anthraquinone rsc.org
2-AminoanthraquinoneNot specifiedLonger-lived than anthraquinone rsc.org
1,4-Disubstituted Anthraquinones (with NH2, NHMe, NHAr, OH groups)100–176~3 µs (half-life) rsc.org

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Potentiometric Studies

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species like 1-(Propan-2-yl)anthracene-9,10-dione. In aprotic solvents, anthraquinone (B42736) and its derivatives typically exhibit two distinct, reversible one-electron reduction steps. acs.org

Redox Potentials of the Quinone/Hydroquinone System

The electrochemical reduction of the anthraquinone core involves the formation of a radical anion in the first step, followed by the formation of a dianion in the second step. The potentials at which these reductions occur are influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, such as alkyl groups, tend to make the reduction more difficult, resulting in more negative redox potentials compared to the unsubstituted anthraquinone. nih.gov

Below is a table of representative redox potentials for unsubstituted anthraquinone and a related alkyl-substituted derivative to illustrate the expected range for this compound.

CompoundFirst Reduction Potential (E1/21 vs. Fc/Fc+)Second Reduction Potential (E1/22 vs. Fc/Fc+)Solvent
Anthraquinone-1.18 V-1.76 VAcetonitrile
2,6-Di-tert-butylanthraquinone-1.25 V-1.85 VDichloromethane

Electron Transfer Mechanisms and Reversibility

The reduction of this compound is expected to proceed via a two-step, single-electron transfer mechanism, similar to other anthraquinone derivatives in aprotic media. The first reversible step yields the radical anion, and the second reversible step produces the dianion. The reversibility of these processes is a characteristic feature of the anthraquinone system and is crucial for applications such as organic redox flow batteries. nih.gov

The stability of the resulting radical anion and dianion contributes to the electrochemical reversibility. The electron is delocalized over the extended π-system of the anthracene (B1667546) core, which stabilizes the charged species.

Spectroelectrochemical Characterization of Intermediates

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure and identity of intermediates generated during redox reactions.

UV-Vis/NIR Spectroelectrochemistry

UV-Vis/NIR spectroelectrochemistry allows for the in-situ monitoring of changes in the electronic absorption spectra of a compound as its oxidation state is varied electrochemically. The reduction of anthraquinone derivatives leads to the formation of colored radical anions and dianions, which have distinct absorption spectra compared to the neutral parent molecule. acs.org

The neutral this compound is expected to have absorption bands in the UV region, characteristic of the anthraquinone chromophore. nih.govpsu.edu Upon one-electron reduction to the radical anion, new absorption bands are expected to appear in the visible and near-infrared regions. Further reduction to the dianion would result in another set of characteristic absorption bands.

The following table summarizes the expected absorption maxima for the radical anion of an alkyl-substituted anthraquinone, based on literature data for similar compounds. acs.org

SpeciesExpected Absorption Maxima (λmax)
Radical Anion~410 nm, ~500 nm, and longer wavelength bands in the NIR region
Dianion~450 nm and ~550 nm

EPR Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is a powerful technique for the direct detection and characterization of paramagnetic species, such as the radical anion of this compound, generated in situ. The EPR spectrum provides information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. researchgate.netnih.gov

The EPR spectrum of the this compound radical anion would be expected to show hyperfine splitting from the protons on the anthracene core and the isopropyl substituent. The magnitude of the hyperfine coupling constants is proportional to the spin density at the corresponding nucleus. uky.edu

Based on data for related anthraquinone radicals, the expected hyperfine coupling constants for the aromatic protons would be in the range of 0.1 to 0.5 mT. illinois.edu The protons of the isopropyl group would also exhibit hyperfine coupling, with the methine proton showing a larger splitting than the methyl protons.

Proton PositionExpected Hyperfine Coupling Constant (mT)
Aromatic Protons0.1 - 0.5
Isopropyl Methine Proton (CH)Likely larger than aromatic protons
Isopropyl Methyl Protons (CH3)Likely smaller than the methine proton

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. Polycyclic aromatic hydrocarbons and their derivatives, including anthraquinones, are known to exhibit ECL. nih.govrsc.org The ECL mechanism typically involves the annihilation of a radical cation and a radical anion, leading to the formation of an excited state that emits light upon relaxation. nih.gov

For this compound, an ECL signal could potentially be generated by pulsing the electrode potential between the first reduction and the first oxidation of the molecule. The energy of the electron transfer reaction between the radical cation and radical anion must be sufficient to populate the first excited singlet state of the neutral molecule.

While specific ECL studies on this compound are not documented in the reviewed literature, the general principles of ECL for anthracene derivatives suggest that it could be an ECL-active compound. The efficiency and wavelength of the emitted light would depend on the fluorescence quantum yield of the parent molecule and the energetics of the radical ion annihilation reaction.

ParameterGeneral Expectation for Anthraquinone Derivatives
ECL MechanismRadical ion annihilation
Emitting SpeciesExcited singlet state of the neutral molecule
Emission WavelengthCorresponds to the fluorescence spectrum of the parent compound

Based on a comprehensive search of available scientific literature, there is currently no specific information on the electrochemical behavior, redox chemistry, or electrogenerated chemiluminescence (ECL) of the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on the following requested topics for this specific compound:

Efficiency and Spectral Characteristics of ECL

Research and data pertaining to these highly specific electrochemical properties are not present in the public domain for this compound. Scientific investigation into the ECL properties of various anthracene derivatives has been conducted, but the results are highly specific to the molecular structure of each compound and cannot be extrapolated to the unstudied this compound without direct experimental evidence.

Advanced Research Applications in Materials Science and Chemical Sensing Non Clinical

Applications in Organic Electronic Materials

The core structure of anthracene-9,10-dione is known to be an electron-accepting moiety, making its derivatives promising candidates for use in organic electronic materials. The introduction of an isopropyl group at the 1-position could influence molecular packing and solubility, which are critical factors for device performance.

Charge Transport Properties in Organic Semiconductors

Derivatives of anthracene (B1667546) have been investigated as organic semiconductors. The charge-transport properties are highly dependent on the molecular structure and solid-state packing. For 1-(Propan-2-yl)anthracene-9,10-dione, the bulky isopropyl group might sterically hinder close π-π stacking, which is often crucial for efficient charge transport. However, it could also enhance solubility, allowing for solution-based processing of thin films. Theoretical modeling and experimental characterization would be necessary to determine its actual charge carrier mobility and whether it functions as an n-type or p-type semiconductor.

Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Anthracene derivatives are widely used in OLEDs as blue emitters and host materials due to their wide bandgap and high photoluminescence quantum yields. researchgate.netresearchgate.netrsc.orgrsc.org The anthracene-9,10-dione core, being electron-deficient, could be utilized in the electron transport layers (ETLs) or as an acceptor material in OPVs. researchgate.net The performance in such devices would be contingent on its energy levels (HOMO/LUMO), which are influenced by the electronic nature of the substituents. The electron-donating or withdrawing nature of the propan-2-yl group at the 1-position would need to be considered in molecular design for specific applications.

Table 1: Hypothetical Electronic Properties of this compound and Related Anthracene Derivatives

Compound Role in Organic Electronics Highest Occupied Molecular Orbital (HOMO) Lowest Unoccupied Molecular Orbital (LUMO) Bandgap
This compound Theoretical: n-type material for OFETs, ETL in OLEDs, Acceptor in OPVs Data not available Data not available Data not available
Anthracene Host material, Emitter in OLEDs -5.95 eV -2.45 eV 3.50 eV

Note: Data for Anthracene and Anthracene-9,10-dione are representative values from the literature. Properties for this compound are yet to be determined.

Chemo- and Fluorosensing Applications

The anthracene and anthraquinone (B42736) scaffolds are excellent platforms for the development of chemical sensors due to their responsive fluorescent properties.

Design Principles for Selective Analyte Detection

To design a sensor based on this compound, a receptor unit with specific affinity for a target analyte would need to be chemically attached to the anthraquinone core. The isopropyl group could serve as a steric modulator or a site for further functionalization. Selectivity would be achieved by tailoring the receptor's size, shape, and binding sites to complement the analyte of interest. For example, crown ethers could be introduced to detect metal ions, or hydrogen-bonding moieties for anions.

Mechanism of Sensor Response (e.g., indicator displacement, photoinduced electron transfer)

The sensing mechanism would likely rely on changes in the fluorescence of the molecule upon binding to an analyte. Common mechanisms for anthracene-based sensors include:

Photoinduced Electron Transfer (PET): A receptor with a lone pair of electrons can quench the fluorescence of the anthracene unit. Upon binding an analyte, the lone pair interacts with the analyte, suppressing the PET process and "turning on" the fluorescence.

Indicator Displacement Assay (IDA): A fluorescent host-indicator complex is formed. When the target analyte is introduced, it displaces the indicator, leading to a change in the fluorescence signal.

The specific mechanism for a sensor based on this compound would depend on the nature of the attached receptor and the target analyte.

Supramolecular Chemistry and Host-Guest Interactions

The planar aromatic structure of the anthracene-9,10-dione core makes it suitable for participating in supramolecular assemblies through π-π stacking and van der Waals interactions. The isopropyl substituent would influence the geometry of these assemblies. This could be exploited in the formation of liquid crystals, gels, or other ordered nanostructures.

In host-guest chemistry, this compound could act as a guest molecule, being encapsulated within larger host molecules like cyclodextrins or calixarenes. Alternatively, by attaching recognition motifs, it could be engineered to act as a host for smaller guest molecules. Such interactions could be studied using techniques like NMR titration and fluorescence spectroscopy to determine binding constants and understand the nature of the non-covalent interactions at play.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Anthracene

Formation of Self-Assembled Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures. For anthraquinone derivatives, this is often driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The planar aromatic core of this compound would be expected to facilitate π-π stacking, a key interaction in the formation of self-assembled materials. The isopropyl group, being a bulky substituent, could modulate the intermolecular distance and geometry of these stacks, thereby influencing the optical and electronic properties of the resulting assemblies. Research in this area would involve studying the aggregation behavior of the compound in various solvents and on different substrates to understand how the isopropyl group directs the formation of specific nanostructures, such as nanofibers, vesicles, or thin films.

Molecular Recognition Properties

Molecular recognition is fundamental to chemical sensing, where a host molecule selectively binds to a specific guest molecule (analyte). Anthraquinone derivatives can act as signaling units in chemosensors due to their distinct colorimetric and fluorescent properties. The dione (B5365651) moiety and the aromatic system can interact with various analytes through hydrogen bonding, electrostatic interactions, or charge-transfer complex formation. The isopropyl group in this compound could play a role in creating a specific binding pocket, potentially enhancing the selectivity for certain analytes. For instance, the steric hindrance of the isopropyl group might favor the binding of analytes with a complementary shape and size. The development of sensors based on this compound would involve synthesizing receptors that incorporate the this compound unit and studying their response to different ions and neutral molecules using spectroscopic techniques.

Catalytic Roles in Chemical Transformations

The redox-active nature of the anthraquinone core allows its derivatives to participate in various catalytic cycles, particularly in photochemistry and organic synthesis.

Photo-Redox Catalysis

Photo-redox catalysis utilizes light to drive chemical reactions. Anthraquinones are known to be effective photosensitizers. Upon absorption of light, they can be excited to a triplet state, which can then participate in electron or energy transfer processes. As a photo-redox catalyst, this compound could potentially mediate a variety of organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic properties of the isopropyl group, whether electron-donating or weakly electron-withdrawing, would influence the energy levels of the excited state and the redox potentials of the catalyst, thereby affecting its catalytic activity and the scope of reactions it can facilitate. Research in this area would focus on evaluating the photocatalytic efficiency of the compound in benchmark reactions and elucidating the reaction mechanisms.

Organic Catalysis Mediated by the Dione Moiety

The carbonyl groups of the dione moiety in this compound can act as Lewis basic sites, allowing them to activate substrates through hydrogen bonding or coordination. This can be exploited in various organic catalytic transformations. For example, the dione could act as a catalyst for reactions such as the aldol (B89426) reaction or the Michael addition by activating a nucleophile or an electrophile. The presence of the isopropyl group could influence the steric environment around the catalytic site, potentially leading to stereoselective transformations. Investigating the potential of this compound as an organocatalyst would involve testing its activity in a range of organic reactions and studying the effect of the substituent on the reaction outcome and stereoselectivity.

Q & A

Q. How are substituent positions (e.g., 1-, 2-, or 4-) optimized for stability and solubility?

  • Methodological Answer : Substituent effects are analyzed using crystallographic data and computational modeling. For instance, amino or hydroxyl groups at the 1- or 4-positions enhance solubility via hydrogen bonding, while bulky isopropyl groups at the 2-position reduce π-π stacking, as seen in anthraquinone analogs . Thermal denaturation studies and X-ray diffraction help correlate steric effects with stability .

Q. What spectroscopic techniques are used to characterize anthracene-9,10-dione derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substituent positions and confirms alkylation (e.g., isopropyl protons at δ 1.2–1.5 ppm) .
  • UV-Vis : Detects π→π* transitions (e.g., absorbance at 250–400 nm) for electronic structure analysis .
  • IR : Confirms functional groups (e.g., C=O stretches at ~1670 cm⁻¹) .

Advanced Research Questions

Q. How do DNA-binding modes vary with substituent positions in anthracene-9,10-dione derivatives?

  • Methodological Answer : Derivatives with 2,6-disubstituted amido groups (e.g., -NHCO(CH₂)₂NR₂) bind DNA via a "threading" intercalation mode, where side chains occupy both major and minor grooves. This is confirmed via stopped-flow kinetics, thermal denaturation, and molecular modeling (e.g., lower association/dissociation rates compared to classical intercalators) . Substituents at 1,4-positions favor classical intercalation, as shown in bis(aminoalkyl)anthraquinones .

Q. What in vitro assays are used to evaluate cytotoxicity and selectivity?

  • Methodological Answer :
  • MTT Assay : Measures cell viability (e.g., IC₅₀ values for Ishikawa cells) using dose-response curves (e.g., 10–50 µg/mL) .
  • DNA Unwinding Assays : Quantifies DNA damage via gel electrophoresis after treatment with intercalators .
  • Enzyme Inhibition : Evaluates acetylcholinesterase (AChE) inhibition (e.g., 92% inhibition at 200 µg/mL for 1-(4-aminophenylthio) derivatives) .

Q. How does computational modeling (DFT/TDDFT) predict electronic properties of anthracene-9,10-diones?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., 2.5–3.0 eV for phenothiazine-anthraquinone hybrids), correlating with redox potentials. Time-dependent DFT (TDDFT) predicts bathochromic shifts in UV-Vis spectra (e.g., λmax ~450 nm for extended conjugation) .

Q. Why do some anthracene-9,10-dione derivatives lack mutagenicity despite DNA-binding activity?

  • Methodological Answer : Bacterial reverse mutation assays (e.g., Ames test) show that amido-substituted derivatives (e.g., 2,6-bis(aminoalkyl)anthraquinones) lack mutagenicity in Salmonella strains (TA98, TA100), unlike mitoxantrone. This is attributed to non-covalent DNA interactions (intercalation) without direct DNA alkylation .

Q. How do reaction conditions influence selectivity in nucleophilic substitution of anthraquinones?

  • Methodological Answer : Elevated temperatures (80°C) favor disubstitution (e.g., 1,4-dibutylamino derivatives) over monosubstitution in dichloromethane/petroleum ether. Reaction progress is monitored via TLC (Rf values: 0.33 for monosubstituted, 0.67 for disubstituted) and column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.